molecular formula C10H11NO2 B174630 n-(2-Oxo-2-phenylethyl)acetamide CAS No. 1846-33-9

n-(2-Oxo-2-phenylethyl)acetamide

Cat. No. B174630
Key on ui cas rn: 1846-33-9
M. Wt: 177.2 g/mol
InChI Key: PKAGJSPRMNFMPN-UHFFFAOYSA-N
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Patent
US06049006

Procedure details

A mixture of N-(2-hydroxy-2-phenyl-ethyl)-acetamide (7.68 g, 43 mmol), prepared in the previous step, and pyridinium chlorochromate (14.0 g, 65 mmol) in 800 ml of methylene chloride was stirred at room temperature for 5 hours. The organic phase was decanted from a black oily residue in the flask. This black residue was triturated with methylene chloride and then with 10% methanol-methylene chloride. The organic phases were concentrated under reduced pressure and the residue chromatographed on 400 g of silica gel (230-400 mesh) using ethyl acetate-methylene chloride as the eluent. Isolation of the desired component gave N-(2-oxo-2-phenyl-ethyl)-acetamide (4.0 g, 53%) as a white solid. The material was used in the following reaction without additional purification, MS m/e (M+H)+ 178.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][NH:4][C:5](=[O:7])[CH3:6].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][NH:4][C:5](=[O:7])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
7.68 g
Type
reactant
Smiles
OC(CNC(C)=O)C1=CC=CC=C1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was decanted from a black oily residue in the flask
CUSTOM
Type
CUSTOM
Details
This black residue was triturated with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on 400 g of silica gel (230-400 mesh)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C(CNC(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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